L-Lysine hydrate

描述

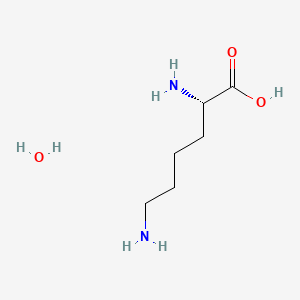

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 |

Source

|

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-12-8, 199926-21-1 |

Source

|

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Lysine hydrate chemical properties and structure

An In-depth Technical Guide to L-Lysine Hydrate (B1144303): Chemical Properties, Structure, and Analysis

Introduction

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet or supplementation.[1][2] It serves as a fundamental building block for protein synthesis and is crucial for numerous physiological processes, including collagen formation, carnitine production, and calcium absorption.[1][2][3] In its solid form, L-Lysine has a strong propensity to incorporate water, most commonly forming L-Lysine monohydrate (C₆H₁₄N₂O₂·H₂O), the focus of this guide.[4][5] This hydrated form is often preferred in various applications due to its stability.[6][7]

This document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for L-Lysine hydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[3][6][8] It is highly soluble in water but insoluble in common neutral solvents like ethanol (B145695) and ether.[9][10][11] The compound is stable under recommended storage conditions (room temperature or 2-8°C, sealed, away from moisture) but is incompatible with strong oxidizing agents, acids, and alkalis.[9][12][13]

Quantitative Data Summary

The key chemical and physical properties of L-Lysine and its monohydrate form are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 39665-12-8 (Monohydrate) | [3][14] |

| 56-87-1 (Anhydrous L-Lysine) | [10][15] | |

| EC Number | 200-294-2 | [9][12] |

| PubChem CID | 16211825 (Monohydrate) | [16] |

| Molecular Information | ||

| Molecular Formula | C₆H₁₄N₂O₂·H₂O or C₆H₁₆N₂O₃ | [3][14][16] |

| Molecular Weight | 164.20 g/mol (Monohydrate) | [14][16][17] |

| 146.19 g/mol (Anhydrous Basis) | [9][10][18] | |

| Physical Properties | ||

| Appearance | White to pale yellow crystalline powder | [3][6][8] |

| Melting Point | ~207-215 °C (with decomposition) | [9][17][19] |

| Solubility in Water | >1500 g/L; Very freely soluble | [9][10] |

| Bulk Density | 366 kg/m ³ | [9] |

| Chemical Properties | ||

| pKₐ Values (Anhydrous) | pK₁: 2.18 (carboxyl) | [10] |

| pK₂: 8.95 (α-amino) | [10] | |

| pK₃: 10.53 (ε-amino) | [10] | |

| pH of Solution | 9.0 - 10.5 (80 g/L in H₂O at 20 °C) | [9] |

| Specific Optical Rotation | +23° to +27° ([α]²⁰/D, c=2 in 1N HCl) | [6][8] |

| +22° ([α]²¹/D, c=2 in 6M HCl) | [18] | |

| Storage | ||

| Recommended Temperature | Room Temperature or +2°C to +8°C | [6][9][12] |

Chemical Structure

L-Lysine is an aliphatic, basic amino acid. Its structure features a central chiral alpha-carbon bonded to an α-amino group, a carboxyl group, a hydrogen atom, and a side chain containing a four-carbon aliphatic chain terminated by an ε-amino group.

Stereochemistry and Zwitterionic Form

The "L" designation refers to the stereochemical configuration of the α-amino group, which is on the left in a Fischer projection. In solid form and at physiological pH, L-Lysine exists as a zwitterion, where the acidic carboxyl group is deprotonated (-COO⁻) and the basic amino groups are protonated (-NH₃⁺).

Crystalline Structure

Under ambient conditions, L-Lysine readily forms hydrate phases. Two have been identified: L-Lysine hemihydrate and L-Lysine monohydrate.[4] The monohydrate consists of one molecule of L-Lysine for every one molecule of water within its crystal lattice.[3][14] This incorporated water can influence the compound's stability and solubility characteristics.[3]

Structure Representations:

-

InChI (Monohydrate): InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1[3][9]

Experimental Protocols and Characterization

The characterization of this compound involves a combination of titration, spectroscopic, and chromatographic techniques to confirm its identity, purity, and other properties.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of an this compound sample.

References

- 1. swolverine.com [swolverine.com]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. CAS 39665-12-8: L-Lysine, hydrate (1:1) | CymitQuimica [cymitquimica.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]

- 8. L-Lysine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. L-Lysine monohydrate for biochemistry 39665-12-8 [sigmaaldrich.com]

- 10. Lysine [drugfuture.com]

- 11. L-Lysine | 56-87-1 [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. scbt.com [scbt.com]

- 15. J62225.36 [thermofisher.com]

- 16. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. You are being redirected... [bio-world.com]

- 18. L-赖氨酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. L-(+)-Lysine Monohydrate - LKT Labs [lktlabs.com]

- 20. chemscene.com [chemscene.com]

Physicochemical Characteristics of L-Lysine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential alpha-amino acid, is a fundamental component in protein synthesis and various metabolic pathways. In the solid state, L-Lysine frequently incorporates water molecules to form hydrates, with L-Lysine monohydrate being a common form. Understanding the physicochemical characteristics of L-Lysine hydrate (B1144303) is critical for its application in pharmaceutical formulations, nutritional supplements, and biotechnological processes. The degree of hydration can significantly influence properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of L-Lysine hydrate, detailed experimental protocols for their determination, and logical workflows for analysis.

Core Physicochemical Properties

The key physicochemical characteristics of L-Lysine monohydrate are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

Table 1: General and Physical Properties of L-Lysine Monohydrate

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 215 °C (decomposes) | [1] |

| 212-214 °C | [3] | |

| Purity | >98% | [1] |

Table 2: Solubility Profile of L-Lysine and its Hydrated Forms

| Solvent | Solubility | Conditions | References |

| Water | 300 g/L | Room Temperature | [1] |

| Water | Highly Soluble | General | [4] |

| Nonpolar Solvents (e.g., hexane, benzene) | Limited Solubility | General | [4] |

| L-Lysine HCl in Water | 500-600 g/L | 25 °C | [5] |

| L-Lysine HCl in Water | 65 g/100 mL | 20 °C | [6] |

Note: The solubility of L-Lysine is significantly influenced by pH.[4]

Table 3: Crystallographic Data for L-Lysine Hydrates

| Hydrate Form | Crystal System | Unit Cell Dimensions | Volume (ų) | References |

| L-Lysine Monohydrate | Orthorhombic | a = 5.94 Å, b = 20.61 Å, c = 6.95 Å | 850.3 | [7] |

| L-Lysine Hemihydrate | Monoclinic | a = 9.54 Å, b = 5.22 Å, c = 17.61 Å, β = 101.1° | 860.6 | [7] |

| L-Lysine Monohydrochloride Dihydrate | Monoclinic | - | - | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections outline the key experimental protocols.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a modern melting point apparatus or by Differential Scanning Calorimetry (DSC).

a) Capillary Method:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.

-

Loading: Place a small amount of the powdered sample into a capillary tube, ensuring the sample is compacted at the bottom.

-

Measurement: Insert the capillary tube into the melting point apparatus.

-

Heating: Initially, heat the sample rapidly to a temperature just below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first signs of melting appear and the temperature at which the entire sample becomes liquid. This range represents the melting point.[10][11]

b) Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum crucible.

-

Crucible Sealing: Seal the crucible, often with a pierced lid to allow for the escape of any evolved water vapor.

-

Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion.

-

Measurement: Place the sample crucible and a reference crucible (usually empty) into the DSC cell.

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the DSC thermogram.[12][13] The peak also provides information on the enthalpy of fusion.

Solubility Determination

The solubility of this compound can be determined using the equilibrium solubility method.

-

Solvent Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol-water mixtures).

-

Sample Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: Withdraw a sample from the supernatant of each vial using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Concentration Analysis: Determine the concentration of L-Lysine in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method after reaction with ninhydrin.[14]

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a powerful technique to identify the crystalline form of this compound.

-

Sample Preparation: Gently grind the this compound sample to a fine, homogenous powder.

-

Sample Mounting: Place the powdered sample onto a sample holder.

-

Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

Data Collection: Scan the sample over a specific 2θ range (e.g., 5° to 50°) with a defined step size and collection time.[12]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. This pattern can be compared to reference patterns to confirm the hydrate form. The unit cell dimensions can be determined by indexing the diffraction peaks.[7]

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrate and its thermal stability.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature. A mass loss at a specific temperature range indicates the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules in the hydrate formula.[15][16]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Logical Relationship for Hydrate Analysis

This diagram illustrates the logical relationship between different analytical techniques in confirming the hydrated state of L-Lysine.

Caption: Interrelation of techniques for this compound analysis.

References

- 1. You are being redirected... [bio-world.com]

- 2. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain NRRL B‐50775 for all animal species based on a dossier submitted by ADM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of L-Lysine Hydrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Lysine, focusing on its hydrated and hydrochloride forms, in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and visual workflows.

Core Tenets of L-Lysine Solubility

L-Lysine is an essential amino acid characterized by its two amino groups, making it basic and highly polar. This inherent polarity largely dictates its solubility profile. L-Lysine is commercially available in several forms, most commonly as L-Lysine monohydrate and L-Lysine hydrochloride. While both forms are readily soluble in aqueous solutions, their behavior in organic solvents can differ. Generally, L-Lysine and its salts exhibit high solubility in polar protic solvents like water and lower alcohols, and poor solubility in non-polar or aprotic organic solvents.

Quantitative Solubility Data

The solubility of L-Lysine and its salts is dependent on the solvent, temperature, and the specific salt form. The following tables summarize the available quantitative solubility data.

L-Lysine Monohydrate Solubility

Quantitative, temperature-dependent solubility data for L-Lysine monohydrate in a wide range of solvents is limited in publicly available literature. However, its high affinity for water is well-documented.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | >1500 | [1] |

Note: The value ">1500 g/L" indicates that L-Lysine monohydrate is extremely soluble in water at room temperature.

L-Lysine Hydrochloride Solubility

More extensive quantitative data is available for L-Lysine hydrochloride, which serves as a useful reference for understanding the solubility behavior of this amino acid. The following data, expressed in mole fraction, was determined using a synthetic method with laser monitoring.

Table 1: Solubility of L-Lysine Hydrochloride in Various Solvents (Mole Fraction, x) [2][3][4]

| Temperature (K) | Water | Dimethyl Sulfoxide (DMSO) | Glycol | Methanol | Ethanol |

| 283.15 | 0.1031 | 0.0381 | 0.0195 | 0.0051 | 0.0019 |

| 288.15 | 0.1085 | 0.0413 | 0.0216 | 0.0058 | 0.0022 |

| 293.15 | 0.1141 | 0.0449 | 0.0238 | 0.0066 | 0.0025 |

| 298.15 | 0.1199 | 0.0487 | 0.0263 | 0.0075 | 0.0029 |

| 303.15 | 0.1260 | 0.0528 | 0.0289 | 0.0084 | 0.0033 |

| 308.15 | 0.1322 | 0.0571 | 0.0318 | 0.0095 | 0.0037 |

| 313.15 | 0.1387 | 0.0618 | 0.0349 | 0.0107 | 0.0042 |

| 318.15 | 0.1454 | 0.0668 | 0.0382 | 0.0120 | 0.0047 |

| 323.15 | 0.1523 | 0.0721 | 0.0418 | 0.0134 | 0.0053 |

As the data indicates, the solubility of L-Lysine hydrochloride increases with temperature across all tested solvents. The solubility follows the order: Water > Dimethyl Sulfoxide (DMSO) > Glycol > Methanol > Ethanol[2][3][4].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical and chemical research. Two common methods are the Isothermal Equilibrium (Shake-Flask) Method and the Synthetic Method.

Isothermal Equilibrium (Shake-Flask) Method

This is a thermodynamic solubility measurement method that determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation: An excess amount of L-Lysine hydrate (B1144303) is added to a known volume of the solvent in a sealed vessel (e.g., a glass flask or vial). The use of at least a five-fold excess of the solid is recommended to ensure equilibrium is reached with a solid phase present[5].

-

Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaking incubator or water bath) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached[6]. The agitation should be sufficient to keep the solid suspended and facilitate dissolution[6].

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to prevent any change in solubility[6].

-

Concentration Analysis: The concentration of L-Lysine in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Equilibrium Confirmation: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24 and 48 hours). If the concentration remains constant, equilibrium is considered to be reached[5].

HPLC Analysis of L-Lysine:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer, such as 10 mM potassium dihydrogen phosphate (B84403) with the pH adjusted to 7.5 with triethylamine, is often employed.

-

Detection: UV detection at a low wavelength, typically around 210-214 nm, is suitable for amino acids that lack a strong chromophore.

-

Quantification: The concentration of L-Lysine in the sample is determined by comparing its peak area to a standard curve generated from solutions of known L-Lysine concentrations.

Synthetic Method with Laser Monitoring

This dynamic method involves observing the dissolution of a solid in a solvent as the temperature is changed. It is particularly useful for determining solubility as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of L-Lysine hydrate and a known mass of the solvent are added to a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The solution is slowly heated at a constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored by a photodetector.

-

Endpoint Detection: As the solid dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in light transmission. The temperature at which the last solid particle disappears is recorded as the dissolution temperature for that specific composition.

-

Data Collection: The experiment is repeated with different solute-solvent compositions to generate a series of data points (solubility vs. temperature).

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the solubility determination methods described above.

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Caption: Synthetic Method with Laser Monitoring Workflow.

Conclusion

This technical guide has summarized the key solubility characteristics of this compound and its hydrochloride salt. L-Lysine's high polarity makes it readily soluble in water and other polar solvents, with solubility generally increasing with temperature. For drug development professionals, the high aqueous solubility is a significant advantage, while its limited solubility in non-polar organic solvents must be considered during formulation and manufacturing processes. The detailed experimental protocols and workflows provided here offer a practical resource for the accurate determination of this compound solubility in various solvent systems, facilitating further research and development. Further studies are warranted to generate a more comprehensive, temperature-dependent quantitative solubility profile for L-Lysine monohydrate in a broader range of pharmaceutically relevant solvents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 5. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 6. tandfonline.com [tandfonline.com]

L-Lysine: A Technical Comparison of Hydrate and Anhydrous Forms for Researchers and Pharmaceutical Development

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the core differences between L-Lysine hydrate (B1144303) and L-Lysine anhydrous, tailored for researchers, scientists, and drug development professionals. This document outlines the critical physicochemical properties, stability considerations, and analytical methodologies pertinent to the selection and handling of these essential amino acid forms in a research and pharmaceutical context.

Introduction

L-Lysine, an essential amino acid, is a critical component in numerous biological processes and is widely used in pharmaceutical formulations, nutritional supplements, and cell culture media. It is commercially available in both anhydrous and hydrated forms. The presence or absence of water molecules within the crystal lattice significantly influences the material's properties, impacting its stability, solubility, and handling characteristics. Understanding these differences is paramount for ensuring product quality, consistency, and efficacy in research and drug development.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between L-Lysine hydrate and L-Lysine anhydrous are rooted in their solid-state properties. The anhydrous form is notably hygroscopic and will readily absorb atmospheric moisture to form a hydrate.[1][2] This propensity for hydration is a critical consideration for storage and handling.

Table 1: Comparative Physicochemical Properties of this compound and L-Lysine Anhydrous

| Property | This compound (Monohydrate) | L-Lysine Anhydrous | Key Considerations for Researchers |

| Molecular Formula | C₆H₁₄N₂O₂ · H₂O | C₆H₁₄N₂O₂ | The presence of water in the hydrate affects the molecular weight and dose calculations. |

| Molecular Weight | 164.20 g/mol | 146.19 g/mol | Accurate molecular weight is crucial for preparing solutions of precise molarity. |

| Water Content | ~11% (theoretical for monohydrate) | < 1% | Water content should be routinely verified by Karl Fischer titration, especially for the anhydrous form. |

| Solubility in Water | Highly soluble | Soluble (100 mg/mL)[3] | Both forms are highly soluble, a key property for many applications. The dissolution rate may differ. |

| Hygroscopicity | Less hygroscopic than anhydrous form | Strongly hygroscopic[4] | Strict moisture control is required for handling and storing the anhydrous form to prevent conversion to the hydrate. |

| Crystal Structure | Monoclinic | Orthorhombic | Differences in crystal structure can influence mechanical properties like flowability and compressibility. |

Stability and Handling

The stability of L-Lysine is a critical factor in its application. The anhydrous form's high hygroscopicity makes it prone to physical instability, as the uptake of water can lead to changes in its crystal structure and potentially impact its chemical stability over time.[1][2]

Storage and Handling Recommendations:

-

L-Lysine Anhydrous: Should be stored in tightly sealed containers with a desiccant under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4] Handling should occur in a low-humidity environment, such as a glove box.

-

This compound: While more stable with respect to humidity, it should still be stored in well-closed containers in a cool, dry place to prevent microbial growth and degradation.[3][5][6]

The primary degradation product of L-Lysine in solution is lysine (B10760008) lactam.[7] The rate of this degradation is influenced by factors such as pH and temperature.[7] While solid-state stability data is less abundant, it is crucial to monitor for the formation of impurities, especially under accelerated stability conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of this compound and anhydrous forms.

Determination of Water Content by Karl Fischer Titration

This method is used to accurately quantify the water content in both forms of L-Lysine.

Principle: The Karl Fischer titration is a coulometric or volumetric method based on the quantitative reaction of water with sulfur dioxide and iodine in the presence of a base and an alcohol.

Apparatus:

-

Karl Fischer Titrator (Volumetric or Coulometric)

-

Titration cell

-

Analytical balance

Reagents:

-

Karl Fischer reagent (CombiTitrant or equivalent)

-

Solvent (methanol or a specialized Karl Fischer solvent)

-

Water standard for titer determination

Procedure:

-

Titer Determination: The titer of the Karl Fischer reagent is determined using a certified water standard. This should be performed daily before sample analysis.

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the L-Lysine sample into a dry, clean weighing boat.

-

Titration:

-

Add the solvent to the titration cell and titrate to a dry endpoint to eliminate residual moisture.

-

Introduce the weighed L-Lysine sample into the titration cell.

-

Start the titration. The instrument will automatically stop at the endpoint.

-

-

Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed and the sample weight.

Powder X-Ray Diffraction (PXRD) for Crystal Form Identification

PXRD is a powerful technique to differentiate between the crystalline structures of the hydrate and anhydrous forms of L-Lysine.

Principle: X-rays are diffracted by the crystalline lattice of a solid material, producing a unique diffraction pattern that is characteristic of its crystal structure.

Apparatus:

-

Powder X-Ray Diffractometer with a Cu Kα radiation source.

-

Sample holder (low background)

Typical Instrument Parameters:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

Procedure:

-

Sample Preparation: Gently grind a small amount of the L-Lysine sample to a fine powder using a mortar and pestle. Pack the powder into the sample holder, ensuring a flat, even surface.

-

Data Acquisition: Place the sample holder in the diffractometer and initiate the scan using the defined parameters.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to reference patterns for this compound and anhydrous forms.

Comparative Dissolution Profile

This experiment compares the rate at which the hydrate and anhydrous forms of L-Lysine dissolve in a given medium.

Principle: The dissolution rate of a solid dosage form is measured over time in a controlled environment. Given the high solubility of L-Lysine, a rapid dissolution profile is expected.[8][9]

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle)

-

Dissolution vessels (900 mL)

-

Water bath maintained at 37 ± 0.5 °C

-

UV-Vis Spectrophotometer or HPLC system for analysis

Dissolution Medium: 900 mL of deionized water or 0.1 N HCl.

Procedure:

-

Medium Preparation: Prepare the dissolution medium and deaerate it. Place 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

-

Sample Introduction: Accurately weigh an amount of this compound or anhydrous L-Lysine equivalent to a specific dose and place it in each vessel.

-

Dissolution Test: Start the paddle rotation at 50 rpm.

-

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 2, 5, 10, 15, and 30 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

-

Analysis: Analyze the concentration of L-Lysine in each sample using a validated analytical method (e.g., HPLC-UV).

-

Profile Comparison: Plot the percentage of L-Lysine dissolved against time for both the hydrate and anhydrous forms to compare their dissolution profiles.

Mandatory Visualizations

Logical Relationship between L-Lysine Forms

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. formedium.com [formedium.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. carlroth.com [carlroth.com]

- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. uspnf.com [uspnf.com]

L-Lysine Hydrate: A Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-lysine (B1673455), an essential amino acid, is a critical component in pharmaceuticals, animal feed, and human nutrition. Its production is a significant focus of industrial biotechnology. This technical guide provides an in-depth overview of the natural sources of L-lysine and a detailed exploration of its synthesis through microbial fermentation, enzymatic conversion, and chemical processes. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for process comparison, and visual representations of key biological and experimental workflows.

Natural Sources of L-Lysine

L-lysine is an essential amino acid for humans and many animals, meaning it cannot be synthesized by the body and must be obtained through diet.[1] Natural sources rich in L-lysine are primarily protein-based foods.

Table 1: High-Lysine Food Sources

| Food Category | Examples |

| Meats & Poultry | Beef, pork, chicken, turkey[1][2] |

| Fish & Seafood | Cod, sardines, tuna, salmon, shrimp, shellfish[1][3][4] |

| Dairy Products | Cheese (especially Parmesan), yogurt, milk[1][3][5] |

| Eggs | A complete protein source containing all essential amino acids.[1][3] |

| Legumes | Soybeans (tofu, tempeh, soy milk), lentils, chickpeas, kidney beans, black beans[2][3][5] |

| Grains | Quinoa[2][3] |

| Nuts & Seeds | Various nuts and seeds provide a good source of lysine (B10760008).[2][4] |

| Other | Spirulina[5] |

Biosynthesis of L-Lysine

In microorganisms, L-lysine is primarily synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate. This pathway is crucial for most bacteria, including the industrially significant Corynebacterium glutamicum. Understanding this pathway is fundamental for the metabolic engineering of production strains.

Synthesis of L-Lysine Hydrate

The industrial production of L-lysine is dominated by microbial fermentation. However, enzymatic and chemical synthesis methods have also been developed and are utilized in specific applications.

Microbial Fermentation

The predominant method for large-scale L-lysine production is submerged fermentation, primarily using genetically modified strains of Corynebacterium glutamicum or Escherichia coli.[6][7] These strains are engineered to overproduce and excrete L-lysine by overcoming feedback inhibition and redirecting metabolic fluxes towards the lysine biosynthesis pathway.

The efficiency of L-lysine fermentation can vary significantly based on the microbial strain, fermentation strategy, and process parameters.

Table 2: Comparison of L-Lysine Fermentation Performance

| Microbial Strain | Fermentation Mode | Key Parameters | Titer (g/L) | Productivity (g/L/h) | Yield (%) | Reference |

| C. glutamicum MH 20-22 B (Free Cells) | Batch | 72 h, 30°C, pH 7.5, 300 rpm | 26.34 | 0.37 | - | [8] |

| C. glutamicum MH 20-22 B (Immobilized) | Batch | 96 h, 30°C, pH 7.5, 200 rpm | 31.58 | 0.33 | - | [8] |

| C. glutamicum ATCC 13287 | Batch | 15 h, 30°C, pH 7.0 | 9.0 mM (~1.3 g/L) | ~0.09 | 13 (cmol/cmol) | [9] |

| C. glutamicum LS260 | Fed-Batch | 36 h, Conventional Bioreactor | 167.0 | 4.64 | 68.56 | [10][11] |

| C. glutamicum LS260 | Fed-Batch | 36 h, Oxygen-Enhanced Bioreactor | 185.3 | 5.15 | 74.57 | [10][11] |

| C. glutamicum LS260 | Fed-Batch | Oxygen-Enhanced + n-dodecane | 208.36 | ~5.79 | 83.3 | [12] |

This protocol outlines a typical batch fermentation process for L-lysine production.

1. Inoculum Preparation:

-

Prepare a slant medium containing (per liter): 2.5 g agar, 5 g yeast extract, 2.5 g tryptone, 2 g KH₂PO₄, 1 g MgSO₄, and 4 g (NH₄)₂SO₄.[10]

-

Inoculate with C. glutamicum and incubate at 30°C for 24 hours.

-

Transfer a loopful of the culture to a seed medium (e.g., 15 g maize pulp, 5 g yeast powder, 7 g peptone, 4 g KH₂PO₄, 15 g (NH₄)₂SO₄, 1.5 g MgSO₄ per liter).[10]

-

Incubate at 30°C with shaking (e.g., 120 rpm) for 24-40 hours.[8]

2. Fermentation:

-

Prepare the fermentation medium. A representative medium contains (per liter): 100 g glucose, 30 g (NH₄)₂SO₄, 1 g CaCl₂·2H₂O, 1 g MgSO₄·7H₂O, 2 g KH₂PO₄, 5 g yeast extract, and 30 µg biotin. The pH is adjusted to 7.0-7.5.[8][13]

-

Sterilize the fermenter and medium.

-

Inoculate the fermentation medium with the seed culture (e.g., 10% v/v).

-

Maintain fermentation conditions:

-

The fermentation duration is typically 72-96 hours for batch processes.[8]

3. Monitoring:

-

Periodically withdraw samples to measure:

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific route to L-lysine, often starting from a racemic mixture of α-amino-ε-caprolactam (ACL). This process typically uses two key enzymes: L-α-amino-ε-caprolactamase, which selectively hydrolyzes L-ACL to L-lysine, and an aminocaprolactam racemase, which converts D-ACL to L-ACL, allowing for a theoretical 100% yield.[14][15]

Table 3: Parameters for Enzymatic Synthesis of L-Lysine

| Parameter | Optimal Value | Reference |

| Substrate | 10% (w/v) aqueous DL-ACL | [16] |

| Biocatalyst | Mixture of Cryptococcus sp. (hydrolase) and Pseudomonas sp. (racemase) cells (1:2 mass ratio) | [16] |

| Temperature | 40°C | [16] |

| pH | 8.0 | [16] |

| Reaction Time | 8 hours | [16] |

| Conversion | Quantitative (approaching 100%) | [16] |

1. Biocatalyst Preparation:

-

Cultivate Cryptococcus sp. (produces L-ACL hydrolase) and Pseudomonas sp. (produces ACL racemase) separately in appropriate media.[15]

-

Harvest the cells by centrifugation and wash them with a buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

2. Enzymatic Reaction:

-

Prepare a 10% (w/v) solution of DL-α-amino-ε-caprolactam in 0.1 M phosphate buffer (pH 8.0).

-

Add the washed cells of Cryptococcus sp. and Pseudomonas sp. in a 1:2 mass ratio to the substrate solution in a stirred-tank reactor.[16]

-

Maintain the reaction at 40°C and pH 8.0 with gentle agitation for 8 hours.[16]

3. Reaction Termination and Product Recovery:

-

Terminate the reaction by heating the mixture (e.g., 90-100°C for 10 minutes) to inactivate the enzymes.[15]

-

Separate the cell mass by centrifugation or filtration.

-

The resulting supernatant contains the L-lysine product, which can then be purified.

Chemical Synthesis

Chemical synthesis of L-lysine is less common for bulk production due to the challenge of achieving high stereoselectivity. However, various routes have been developed. One method involves the resolution of a racemic mixture of α-aminocaprolactam (ACL).

This method involves the formation of a complex with a chiral resolving agent. A notable process uses a nickel chloride complex.

1. Complex Formation:

-

React DL-aminocaprolactam with nickel chloride in a boiling ethanol (B145695) solution containing nickel ethoxide to form a supersaturated solution of the complex DL-(ACL)₃-NiCl₂.[17]

2. Resolution:

-

Add seed crystals of the L-isomer complex, (L-ACL)₃-NiCl₂·C₂H₅OH, to the supersaturated solution.

-

This induces the crystallization of the L-ACL complex from the solution.

3. Racemization and Hydrolysis:

-

The remaining D-ACL in the solution can be racemized to allow for further resolution.

-

The resolved L-ACL is then hydrolyzed to L-lysine. For example, L-α-amino-ε-caprolactam can be hydrolyzed using an alkali metal hydroxide (B78521) (e.g., NaOH) in an aqueous solution.[18]

Downstream Processing and Purification

Regardless of the synthesis method, the final product, L-lysine, must be recovered and purified from the reaction mixture or fermentation broth. Ion exchange chromatography is a cornerstone of this process.

Experimental Protocol: Purification by Cation Exchange Chromatography

1. Column Preparation and Equilibration:

-

Pack a column with a suitable cation exchange resin (e.g., an ammonium-type resin).

-

Equilibrate the column by passing 5-10 column volumes of a starting buffer (e.g., deionized water) until the pH and conductivity of the effluent match the buffer.

2. Sample Loading:

-

After cell removal from the fermentation broth, clarify the supernatant by filtration.

-

Adjust the pH of the lysine-containing solution to ensure a positive charge on the lysine molecules, facilitating binding to the negatively charged resin.

-

Load the clarified solution onto the equilibrated column.

3. Washing:

-

Wash the column with the starting buffer (e.g., distilled water) to remove unbound impurities. Continue washing until the overflow is clear.

4. Elution:

-

Elute the bound L-lysine using a basic solution, such as 2N ammonium (B1175870) hydroxide. A soaking step, where the eluent is allowed to sit in the column for about 15-30 minutes before continuing the elution, can improve recovery.

-

Collect the fractions containing L-lysine.

5. Product Finishing:

-

The L-lysine eluate can be concentrated by evaporation.

-

The concentrated solution is then typically crystallized, often as L-lysine hydrochloride, by acidification with HCl.

-

The crystals are dried to yield the final product.

Analytical Methods for L-Lysine Quantification

Accurate quantification of L-lysine is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.

Protocol: HPLC Quantification of L-Lysine in Fermentation Broth

This protocol utilizes pre-column derivatization for detection.

1. Sample Preparation:

-

Centrifuge the fermentation broth sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

Dilute the sample as necessary with the mobile phase or an appropriate buffer.

2. Derivatization (Example using 2,4-dinitrofluorobenzene - DNFB):

-

Mix the diluted sample with a DNFB solution.

-

The reaction is typically carried out under specific pH and temperature conditions to ensure complete derivatization of the amino groups.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as sodium acetate (B1210297) (e.g., 50% acetonitrile, 4.1 g/L CH₃COONa).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 33°C.[10]

-

Detection: UV detector at 360 nm.[10]

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare a standard curve using known concentrations of L-lysine that have undergone the same derivatization process.

-

Quantify the L-lysine concentration in the sample by comparing the peak area to the standard curve.

References

- 1. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]

- 4. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 5. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]

- 6. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector [frontiersin.org]

- 9. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pakbs.org [pakbs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]

- 18. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]

The Pivotal Role of L-Lysine in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, transcends its fundamental role as a protein building block to actively participate in a multitude of critical cellular processes. Its unique chemical properties, particularly the ε-amino group of its side chain, render it a focal point for a variety of post-translational modifications (PTMs). These modifications, including acetylation, methylation, ubiquitination, and SUMOylation, act as molecular switches that dynamically regulate protein function, localization, and stability. This technical guide provides an in-depth exploration of the biological roles of L-Lysine hydrate (B1144303) in cellular signaling, metabolism, and gene regulation. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of core pathways to offer a comprehensive resource for researchers in the life sciences. In the aqueous environment of the cell, L-Lysine hydrate readily exists as the L-Lysine ion, which is the biologically active form discussed herein.

L-Lysine and Post-Translational Modifications: The Regulatory Hub

The ε-amino group of lysine (B10760008) is a highly reactive nucleophile, making it a prime target for a diverse array of PTMs. These modifications are crucial for regulating nearly all aspects of cellular life, from gene expression to protein degradation.

Lysine Acetylation and Deacetylation: Epigenetic and Metabolic Regulation

Lysine acetylation, the addition of an acetyl group, neutralizes the positive charge of the lysine side chain, thereby altering protein conformation and interactions. This modification is famously associated with the regulation of gene expression through the acetylation of histone tails.[1][2] Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[1][3] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation (heterochromatin) and transcriptional repression.[3] Beyond histones, lysine acetylation is a widespread modification on numerous non-histone proteins, playing a key role in regulating metabolism, cell signaling, and protein stability.

Signaling Pathway: Histone Acetylation and Deacetylation in Gene Regulation

Caption: Histone Acetylation and Deacetylation Cycle.

Lysine Methylation: A nuanced regulator of Chromatin and Protein Function

Lysine methylation involves the addition of one, two, or three methyl groups to the lysine ε-amino group, a reaction catalyzed by lysine methyltransferases (KMTs). Unlike acetylation, methylation does not alter the charge of the lysine residue but increases its bulk and hydrophobicity. This modification is also a key player in histone biology, where the methylation status of specific lysine residues can signal for either transcriptional activation or repression, depending on the site and degree of methylation.[2][4] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of H3K27 (H3K27me3) is a marker of transcriptional repression.[3][4] Lysine methylation is a reversible process, with lysine demethylases (KDMs) catalyzing the removal of methyl groups.[4] Non-histone protein methylation is also emerging as a critical regulatory mechanism in various cellular processes.

Lysine Ubiquitination: The Kiss of Death and Beyond

Ubiquitination is the process of attaching a small regulatory protein, ubiquitin, to a lysine residue of a substrate protein. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The fate of the ubiquitinated protein depends on the nature of the ubiquitin chain. Polyubiquitination, particularly through lysine 48 (K48) of ubiquitin itself, is a canonical signal for proteasomal degradation.[5] However, other types of ubiquitin linkages, such as K63-linked chains, and monoubiquitination are involved in a wide range of non-proteolytic functions, including DNA repair, signal transduction, and endocytosis.[6] The reversibility of this process is maintained by deubiquitinating enzymes (DUBs).

Signaling Pathway: The Ubiquitination Cascade

Caption: The Ubiquitin-Proteasome System Pathway.

Lysine SUMOylation: A Regulator of Protein Interactions and Localization

SUMOylation is a PTM process analogous to ubiquitination, involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue on a target protein. This modification is implicated in a variety of cellular processes, including the regulation of transcription, DNA repair, and the maintenance of genome integrity. Unlike ubiquitination, SUMOylation does not typically target proteins for degradation but rather alters their ability to interact with other proteins and can change their subcellular localization.

L-Lysine Metabolism: Catabolic Pathways

As an essential amino acid, L-Lysine cannot be synthesized by mammals and must be obtained from the diet. Its catabolism is crucial for maintaining cellular homeostasis and providing intermediates for other metabolic pathways. The two primary pathways for lysine degradation in mammals are the saccharopine pathway and the pipecolate pathway.

The Saccharopine Pathway

The saccharopine pathway is the major route for lysine catabolism in mammals, primarily occurring in the liver mitochondria. This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate semialdehyde. Subsequent reactions convert α-aminoadipate semialdehyde to α-ketoadipate, which can then be further metabolized to acetyl-CoA, feeding into the citric acid cycle for energy production.[7]

The Pipecolate Pathway

The pipecolate pathway represents an alternative route for lysine degradation and is thought to be more active in the brain. In this pathway, lysine is converted to pipecolate, which is then further metabolized to α-aminoadipate semialdehyde, an intermediate that also features in the saccharopine pathway.

Metabolic Pathway: L-Lysine Catabolism

Caption: Major Catabolic Pathways of L-Lysine.

Quantitative Data on L-Lysine's Cellular Roles

The following tables summarize quantitative data from various studies, highlighting the impact of lysine modifications and availability on cellular processes.

Table 1: Quantitative Proteomics of Lysine Ubiquitination in Arabidopsis thaliana

| Tissue | Identified Ubiquitination Sites | Number of Ubiquitinated Proteins | Average Sites per Protein |

| Primary Roots, Seedlings, and Rosette Leaves | 17,940 | 6,453 | ~2.8 |

| Data extracted from a study on Arabidopsis, showcasing the extensive nature of lysine ubiquitination in plants.[8][9][10] |

Table 2: Stoichiometry of Lysine Acetylation in Human Cell Lines

| Cell Line | Acetylated Proteins Identified | Acetylation Occupancy | Key Finding |

| HeLa, A549, HepG2 | > 1,300 per cell line | Predominantly low (<5%) | Higher SIRT1 deacetylase abundance correlates with lower acetylation and ribosomal protein levels. |

| This table summarizes findings on the stoichiometry of lysine acetylation, indicating that it is a low-occupancy modification with significant regulatory potential.[11] |

Table 3: Effects of Lysine Deficiency on Protein Synthesis

| Organism | Tissue | Lysine Status | Effect on Fractional Synthesis Rate (FSR) |

| Growing Rats | Muscle | Severe Deficiency | Decreased |

| Growing Rats | Liver | Severe Deficiency | No significant effect |

| Growing Chickens | Muscle | Deficiency | Decreased |

| This table illustrates the tissue-specific impact of lysine deficiency on protein synthesis rates.[12][13] |

Table 4: Enzyme Kinetics of a Histone Lysine Methyltransferase (SET7/9)

| Substrate | KM (µM) | kcat (min-1) |

| FoxO3 peptide | 165.4 ± 20.2 | 32 ± 0.023 |

| Histone H3 (H3K4) | 143 | 48 |

| DNMT1 (K142) | 134 | 42 |

| Kinetic parameters for the lysine methyltransferase SET7/9 with different substrates, demonstrating its catalytic efficiency.[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular roles of L-Lysine.

Chromatin Immunoprecipitation (ChIP) for Histone Lysine Modifications

ChIP is a powerful technique used to determine the in vivo association of specific proteins, such as modified histones, with particular genomic regions.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: A typical workflow for a Chromatin Immunoprecipitation experiment.

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and proteins to other proteins in close proximity.[15]

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein or modification of interest (e.g., an antibody against H3K27me3). The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.[16][17]

-

Washing: A series of washes are performed to remove non-specifically bound chromatin.[15]

-

Elution and Reversal of Cross-links: The immunoprecipitated chromatin is eluted from the antibody/beads, and the cross-links are reversed by heating. Proteins are then digested with proteinase K.

-

DNA Purification: The DNA is purified from the remaining cellular components.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of a specific genomic locus or by high-throughput sequencing (ChIP-seq) to map the modification across the entire genome.

Mass Spectrometry-Based Proteomics for Identification and Quantification of Lysine Modifications

Mass spectrometry (MS) is the primary tool for the large-scale identification and quantification of PTMs on lysine residues.

Methodology:

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides, typically using the enzyme trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, but cleavage is blocked if the lysine is modified, which can be exploited in the analysis.

-

Enrichment of Modified Peptides (Optional but Recommended): To increase the detection of low-abundance modified peptides, samples are often enriched using antibodies that specifically recognize the modification of interest (e.g., anti-acetyllysine or anti-ubiquitin remnant antibodies).[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry. In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan).

-

Data Analysis: The MS2 spectra are searched against a protein database to identify the peptide sequence and the site of modification. The mass shift corresponding to the specific modification (e.g., +42.0106 Da for acetylation) is used to pinpoint the modified lysine residue. For quantitative analysis, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be employed to compare the abundance of modified peptides between different samples.[19]

Cell-Based Assay for Measuring L-Lysine Uptake

This protocol describes a general method for measuring the uptake of L-lysine into cultured cells.

Methodology:

-

Cell Culture: Plate cells in a multi-well format and grow to a desired confluency.

-

Starvation (Optional): To enhance uptake, cells can be incubated in a lysine-free medium for a short period before the assay.

-

Incubation with Labeled Lysine: The culture medium is replaced with a medium containing a known concentration of labeled L-lysine (e.g., radioactively labeled [3H]-L-lysine or a fluorescently tagged lysine analog). Cells are incubated for a defined period.

-

Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled lysine.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of labeled lysine taken up by the cells is quantified. For radioactive lysine, this is done using a scintillation counter. For fluorescently labeled lysine, a fluorometer is used.

-

Normalization: The measured uptake is typically normalized to the total protein content of the cell lysate or the cell number.

Conclusion

L-Lysine is a remarkably versatile amino acid whose biological significance extends far beyond its role in protein synthesis. Its central involvement in a wide array of post-translational modifications places it at the heart of cellular regulation, influencing gene expression, protein stability, and metabolic pathways. The ability to precisely modulate protein function through the addition and removal of various chemical groups on lysine residues provides the cell with a sophisticated toolkit for responding to internal and external cues. A thorough understanding of the intricate roles of L-lysine is paramount for researchers and professionals in drug development, as targeting the enzymes that mediate lysine modifications represents a promising avenue for therapeutic intervention in a host of diseases, including cancer and neurodegenerative disorders. The continued development of advanced analytical techniques, such as quantitative mass spectrometry, will undoubtedly uncover further layers of complexity in the cellular functions of this essential amino acid.

References

- 1. Histone Modification Table | Cell Signaling Technology [cellsignal.com]

- 2. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone modifications | Abcam [abcam.com]

- 4. Histone Lysine Methylation Dynamics: Establishment, Regulation, and Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotech-spain.com [biotech-spain.com]

- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 8. Attributes | Graphviz [graphviz.org]

- 9. style | Graphviz [graphviz.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Node Attributes | Graphviz [graphviz.org]

- 12. Lysine and Threonine Restriction Reproduced the Lower Synthesis but Not the Higher Catabolism of Liver and Muscle Protein of Severely Protein Restricted Growing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary lysine deficiency greatly affects muscle and liver protein turnover in growing chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Proteomic Atlas of Ubiquitination and Acetylation in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. System-Wide Analysis of Protein Acetylation and Ubiquitination Reveals a Diversified Regulation in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Continuous enzymatic assay for histone lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. benchchem.com [benchchem.com]

L-Lysine Hydrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for L-Lysine hydrate (B1144303). Understanding the chemical and physical properties of this essential amino acid is critical for ensuring its integrity and efficacy in research and pharmaceutical applications. This document outlines key stability concerns, degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Physicochemical Properties and Stability Profile

L-Lysine is an essential amino acid that is highly hygroscopic, readily absorbing moisture from the atmosphere. This propensity to attract water leads to the formation of various hydrate forms, including a hemihydrate and a monohydrate, under ambient conditions. The hydration state of L-Lysine can significantly impact its stability, handling, and formulation characteristics. Due to its inherent instability and high hygroscopicity, L-Lysine is often supplied as a more stable salt, such as L-Lysine hydrochloride.

Key Stability Considerations:

-

Hygroscopicity: L-Lysine's strong affinity for water can lead to physical changes such as deliquescence (dissolving in absorbed water) and caking, which can affect powder flow and handling.

-

Temperature: Elevated temperatures accelerate degradation reactions, leading to a loss of potency and the formation of undesirable byproducts.

-

pH: The stability of L-Lysine in solution is pH-dependent.

-

Light: As with many organic molecules, exposure to light can potentially induce degradation.

-

Presence of Reducing Sugars: L-Lysine is highly susceptible to the Maillard reaction in the presence of reducing sugars, leading to non-enzymatic browning and a loss of nutritional and biological activity.

Recommended Storage Conditions

To maintain the quality and extend the shelf-life of L-Lysine hydrate, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of chemical degradation. |

| Humidity | Store in a dry place. | To prevent moisture absorption, deliquescence, and caking. |

| Light | Protect from light. | To avoid potential photodegradation. |

| Container | Tightly sealed containers. | To protect from moisture and atmospheric contaminants. |

Degradation Pathways

The primary degradation pathways for L-Lysine include the Maillard reaction and lactam formation.

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between the ε-amino group of L-Lysine and the carbonyl group of a reducing sugar. This non-enzymatic browning reaction is a major cause of L-Lysine degradation in food and pharmaceutical preparations, leading to a loss of its bioavailability. The reaction is influenced by temperature, pH, and water activity.

Figure 1: Simplified Maillard Reaction Pathway.

Lactam Formation

In aqueous solutions, particularly at elevated temperatures, L-Lysine can undergo intramolecular cyclization to form L-lysine lactam. This degradation follows zero-order kinetics, with the rate increasing at higher temperatures and lower pH values.

L-Lysine in Signaling Pathways: The mTOR Pathway

L-Lysine is not only a building block for protein synthesis but also acts as a signaling molecule. One of the key pathways it influences is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. L-Lysine, along with other amino acids, activates mTORC1, a component of the mTOR pathway, which in turn promotes protein synthesis and inhibits autophagy.

Figure 2: L-Lysine's Role in the mTOR Signaling Pathway.

Experimental Protocols

General Experimental Workflow for Solid-State Stability Testing

A systematic approach is crucial for evaluating the stability of solid this compound. The following workflow outlines the key steps involved in a comprehensive stability study.

Figure 3: General Workflow for Stability Testing.

Detailed Protocol for Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of L-Lysine and its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in solid form.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best separation. A common starting point is a buffer of 20 mM potassium dihydrogen phosphate adjusted to a pH of 2.5 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm membrane filter.

-

-

Sample Solution Preparation (from solid stability samples):

-

Accurately weigh a portion of the this compound stability sample equivalent to about 25 mg of L-Lysine into a 25 mL volumetric flask.

-

Add the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-

-

Forced Degradation Studies (to demonstrate stability-indicating nature of the method):

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.

-

Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in the mobile phase before injection.

-

Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) for a defined period. Dissolve the sample in the mobile phase before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas for L-Lysine and any degradation products.

-

The method is considered stability-indicating if the degradation products are well-resolved from the main L-Lysine peak.

-

Data Analysis:

-

Calculate the percentage of L-Lysine remaining in the stability samples compared to the initial concentration.

-

Quantify the formation of major degradation products using the reference standard of the degradant if available, or as a percentage of the total peak area.

Conclusion

The stability of this compound is a critical factor that must be carefully managed to ensure its quality and efficacy. Its hygroscopic nature and susceptibility to degradation via the Maillard reaction and lactam formation necessitate controlled storage conditions, specifically low temperature and humidity, and protection from light. The provided experimental workflow and detailed HPLC protocol offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments of this compound, ultimately ensuring the reliability of their research and the safety and effectiveness of their products.

The Hydration Behavior of L-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential α-amino acid, plays a pivotal role in a myriad of biological processes, from protein synthesis and modification to cellular signaling. Its chemical structure, characterized by a positively charged ε-amino group at physiological pH, dictates its profound interaction with water, influencing its solubility, stability, and biological functionality. This technical guide provides an in-depth exploration of the hydration behavior of L-lysine, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Quantitative Analysis of L-Lysine Hydration

The interaction of L-lysine with water has been quantified through various experimental and computational methods. Key parameters include hydration numbers, which describe the number of water molecules in the vicinity of the amino acid, and thermodynamic data that characterize the energetics of the hydration process.

Hydration in Aqueous Solution

In solution, water molecules form structured shells around the different functional groups of L-lysine. The extent of this hydration is crucial for its function in biological systems. Dielectric relaxation spectroscopy and molecular dynamics simulations have been instrumental in quantifying these interactions.

Table 1: Hydration and Thermodynamic Parameters of L-Lysine in Aqueous Solution

| Parameter | Method | Value | Conditions | Reference |

| Hydration Number (Overall) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |

| Hydration Number (Backbone Amino Group) | Molecular Dynamics (Car-Parrinello) | > 3 | Aqueous Solution | [2] |

| Hydration Number (Side-Chain Amino Group) | Molecular Dynamics (Car-Parrinello) | ~6 | Aqueous Solution | [3] |

| Molar Enthalpy of Hydration (ΔHj) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |